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UDP-N-acetyl-D-galactosamine -

UDP-N-acetyl-D-galactosamine

Catalog Number: EVT-1571211
CAS Number:
Molecular Formula: C17H27N3O17P2
Molecular Weight: 607.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-N-acetyl-D-galactosamine is a UDP-sugar having N-acetyl-D-galactosamine as the sugar component. It derives from an UDP-D-galactosamine. It is a conjugate acid of an UDP-N-acetyl-D-galactosamine(2-).
A nucleoside diphosphate sugar which serves as a source of N-acetylgalactosamine for glycoproteins, sulfatides and cerebrosides.
Overview

UDP-N-acetyl-D-galactosamine is a nucleotide sugar that plays a critical role in the biosynthesis of glycoproteins and glycolipids through O-glycosylation. This compound serves as an activated donor of N-acetyl-D-galactosamine, which is incorporated into polypeptides by specific glycosyltransferases. UDP-N-acetyl-D-galactosamine is essential for the formation of mucin-type O-glycans, which are important for various biological processes including cell signaling and immune responses.

Source and Classification

UDP-N-acetyl-D-galactosamine is derived from UDP-galactosamine through acetylation. It falls under the category of nucleotide sugars, which are essential substrates for glycosylation reactions. The enzyme UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase (ppGalNAcT) catalyzes the transfer of N-acetyl-D-galactosamine to serine or threonine residues on polypeptides, marking the initiation of mucin-type O-glycosylation in animals .

Synthesis Analysis

Methods and Technical Details

The synthesis of UDP-N-acetyl-D-galactosamine typically involves several steps:

  1. Preparation of UDP-Galactosamine: This is achieved enzymatically using galactokinase and galactose-1-phosphate uridyltransferase.
  2. Acetylation: UDP-galactosamine is acetylated using acetic anhydride or [1-14C]acetate in the presence of coupling agents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, resulting in UDP-N-acetyl-D-galactosamine with high specific activity .
  3. Purification: The product is purified through ion-exchange chromatography and characterized using techniques such as mass spectrometry .
Chemical Reactions Analysis

Reactions and Technical Details

UDP-N-acetyl-D-galactosamine participates in several key biochemical reactions:

  1. Glycosylation: It acts as a donor substrate in the transfer of N-acetyl-D-galactosamine to serine or threonine residues on target polypeptides, catalyzed by ppGalNAcT enzymes .
  2. Formation of Mucin-type O-glycans: The initial attachment of N-acetyl-D-galactosamine leads to the formation of Tn-antigen structures, which can be further modified by additional glycosyltransferases to produce complex O-glycans .

These reactions are crucial for the post-translational modification of proteins, influencing their stability, localization, and function.

Mechanism of Action

Process and Data

The mechanism by which UDP-N-acetyl-D-galactosamine facilitates glycosylation involves several steps:

  1. Binding: The enzyme ppGalNAcT binds both the acceptor polypeptide and UDP-N-acetyl-D-galactosamine.
  2. Nucleophilic Attack: The hydroxyl group on the serine or threonine side chain attacks the anomeric carbon of the sugar moiety, leading to the formation of a glycosidic bond.
  3. Release: The reaction releases UDP and results in an O-linked glycopeptide.

Kinetic studies suggest that both substrates must bind in a random order before catalysis occurs, indicating a flexible binding mechanism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UDP-N-acetyl-D-galactosamine exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • pKa Values: The compound has multiple pKa values corresponding to its acidic functional groups, influencing its reactivity during enzymatic processes.

These properties make it suitable for use in biochemical assays and research involving glycosylation.

Applications

Scientific Uses

UDP-N-acetyl-D-galactosamine is utilized extensively in various scientific fields:

  1. Glycobiology Research: It serves as a substrate for studying O-glycosylation mechanisms and enzyme kinetics.
  2. Drug Development: Understanding its role in glycoprotein synthesis aids in developing therapeutics targeting glycan structures.
  3. Diagnostics: Its involvement in mucin-type O-glycans makes it relevant for cancer research, as altered glycosylation patterns are often associated with malignancies.
Biochemical Structure and Properties of UDP-N-acetyl-D-galactosamine

Chemical Composition and Molecular Formula Analysis

UDP-N-acetyl-D-galactosamine (UDP-GalNAc) is a nucleotide sugar with the molecular formula C~17~H~27~N~3~O~17~P~2~. Its disodium salt form, commonly used in biochemical studies, has the formula C~17~H~25~N~3~Na~2~O~17~P~2~ and a molecular weight of 651.32 g/mol [8]. The molecule consists of three key components:

  • A uracil nucleobase linked to a ribose sugar
  • A diphosphate bridge
  • An N-acetyl-D-galactosamine (GalNAc) moiety

The nucleotide and sugar units are connected via a high-energy α-diphosphate ester bond, which is critical for its role as a glycosyl donor. This bond stores substantial energy (~30 kJ/mol), enabling the transfer of GalNAc to acceptor molecules during enzymatic reactions [8] [6].

Table 1: Atomic Composition of UDP-N-acetyl-D-galactosamine

ComponentElementsAtomic Contribution
Uracil baseC, H, N, OC~4~H~4~N~2~O~2~
RiboseC, H, OC~5~H~8~O~5~
DiphosphateP, OP~2~O~7~
GalNAcC, H, N, OC~8~H~14~NO~5~

Structural Analysis: Glycosidic Linkages and Sugar-Nucleotide Conformation

The anomeric configuration (α-D-linkage) between the diphosphate and GalNAc is essential for substrate recognition by glycosyltransferases. X-ray crystallography studies reveal that UDP-GalNAc adopts a folded conformation in solution, with the uracil base stacking over the pyranose ring. This conformation is stabilized by:

  • Intramolecular hydrogen bonds between the uracil carbonyls and ribose hydroxyls
  • Electrostatic interactions between the phosphate groups and the N-acetyl group [5]

The GalNAc residue exists predominantly in the ^4^C~1~ chair conformation, positioning the 2-acetamido group axially and the 3-OH and 4-OH groups equatorially. This stereoelectronic arrangement facilitates nucleophilic attack by serine/threonine residues during O-glycosylation [1] [5].

Isomerism and Stereochemical Specificity in Biological Systems

UDP-GalNAc exhibits strict stereochemical specificity in enzymatic reactions:

  • Only the α-anomer serves as a substrate for polypeptide GalNAc-transferases (ppGalNAc-Ts)
  • Epimerization at C4 (UDP-GalNAc vs UDP-GlcNAc) determines biological function: UDP-GalNAc initiates mucin-type O-glycosylation, while UDP-GlcNAc participates in N-glycosylation and chitin biosynthesis [3] [6]

Enzymes distinguish UDP-GalNAc from similar nucleotides through 3D structural recognition:

  • The catalytic pocket of ppGalNAc-Ts contains a conserved DXH motif that coordinates the 4-OH axial position of GalNAc
  • Mutagenesis of residues in this motif (e.g., D156Q in murine ppGaNTase-T1) abolishes enzymatic activity [1] [2]

Table 2: Biological Isomers of UDP-Linked Amino Sugars

Nucleotide SugarC2 ConfigurationC4 ConfigurationPrimary Biological Role
UDP-GalNAcNHAcAxial OHMucin-type O-glycosylation
UDP-GlcNAcNHAcEquatorial OHN-Glycan biosynthesis
UDP-GalOHAxial OHGlycolipid synthesis

Physicochemical Properties: Solubility, Stability, and Reactivity

Solubility: The disodium salt form readily dissolves in water (>100 mg/mL) and aqueous ethanol solutions (7:3 ethanol:water), but is insoluble in nonpolar organic solvents [8] [10]. This hydrophilicity arises from:

  • Multiple ionizable phosphate groups (pKa ~6.5 and ~9.5)
  • Hydroxyl and carbonyl moieties
  • Zwitterionic character at physiological pH

Stability:

  • Temperature: Decomposes above 158°C; requires storage at -20°C with freeze-thaw avoidance
  • pH: Stable between pH 6-8; hydrolyzes rapidly under acidic conditions (glycosidic bond cleavage) or alkaline conditions (acetyl group hydrolysis) [8]
  • Enzymatic degradation: Susceptible to pyrophosphatases and nucleotide diphosphate hexose hydrolases

Reactivity:

  • The β-phosphorus undergoes nucleophilic attack by acceptor serine/threonine residues in glycosyltransferase reactions
  • Electrophilic centers exist at the C1 anomeric carbon and the phosphate groups [8]
  • Transition metal coordination: Mn^2+^ or Mg^2+^ ions stabilize the diphosphate moiety during enzymatic transfer [1] [5]

Biosynthesis Pathways and Metabolic Regulation

Properties

Product Name

UDP-N-acetyl-D-galactosamine

IUPAC Name

[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C17H27N3O17P2

Molecular Weight

607.4 g/mol

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11+,12-,13-,14-,15-,16?/m1/s1

InChI Key

LFTYTUAZOPRMMI-LDDHHVEYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Synonyms

Acetylgalactosamine, UDP
Diphosphate N-Acetylgalactosamine, Uridine
N-Acetylgalactosamine, Uridine Diphosphate
UDP Acetylgalactosamine
Uridine Diphosphate N Acetylgalactosamine
Uridine Diphosphate N-Acetylgalactosamine

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

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